2-chloro-6-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-fluorobenzaldehyde, which is synthesized by the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride . The resulting aldehyde is then reacted with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole-4-yl hydrazine under controlled conditions to form the desired hydrazone compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring precise control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-chloro-6-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzaldehyde: A precursor in the synthesis of the hydrazone compound.
3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole-4-yl hydrazine: Another precursor used in the synthesis.
Fluorobenzaldehyde derivatives:
Uniqueness
The uniqueness of 2-chloro-6-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
624725-73-1 |
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Molecular Formula |
C17H15ClFN5OS |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
4-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClFN5OS/c1-2-25-12-8-6-11(7-9-12)16-21-22-17(26)24(16)23-20-10-13-14(18)4-3-5-15(13)19/h3-10,23H,2H2,1H3,(H,22,26)/b20-10+ |
InChI Key |
XKPMYVNGYBSUQR-KEBDBYFISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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